molecular formula C12H18O2 B1160310 (4As,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one CAS No. 133369-42-3

(4As,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one

Cat. No. B1160310
CAS RN: 133369-42-3
M. Wt: 194.27 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene derivatives have garnered significant attention due to their diverse applications in materials science, pharmaceuticals, and organic electronics. These compounds exhibit a wide range of chemical and physical properties, making them crucial for various technological advancements and scientific research.

Synthesis Analysis

The synthesis of naphthalene derivatives, including dialkylated naphthalene diimides, involves reactions like alkylamine conjugation with naphthalenetetracarboxylic dianhydride. This process highlights the correlation between molecular structure and electronic properties, essential for organic electronics applications (Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives plays a critical role in determining their solubility, self-assembly, and electronic properties. For instance, the systematic study of N-alkylated naphthalene diimides revealed trends in spectroscopic and thermal properties related to solubility and crystal morphology, influenced by the length of alkyl chains (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions that significantly affect their chemical properties. For example, the synthesis routes of 1,3-dihydroxynaphthalene, involving alkaline fusion and photocatalytic oxidation, demonstrate the adaptability and diversity of chemical reactions applicable to naphthalene derivatives (You-lan, 2005).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as their crystallization behavior and thermal stability, are influenced by their molecular structure. The study of poly(butylene 2,6-naphthalate) (PBN), for instance, provides insights into temperature-controlled crystal polymorphism and the impact of melt-crystallization processes on material properties (Ding et al., 2019).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as their reactivity and potential as corrosion inhibitors, are areas of active research. Phthalocyanine and naphthalocyanine derivatives, for example, are explored for their anticorrosive materials properties in various metal/electrolyte systems, demonstrating the significance of their chemical properties in industrial applications (Verma et al., 2021).

Scientific Research Applications

Molecular Conformation Studies

Conformation and Ring Inversions of Cycloocta[de]naphthalenes The study of the conformations of 8- and 10-methyl-substituted tetrahydro-7H-cycloocta[de]naphthalenes and their oxo derivatives revealed that these compounds exist exclusively in a boat conformation. This conformation is influenced by steric repulsion between interior benzyl protons, resulting in a puckered peri ring. The study provides insights into the reflex effect arising from 1,3-synaxial CH3–CH3 steric interaction and interior benzyl H–H interaction (Kamada & Yamamoto, 1980).

Host-Guest Chemistry and Molecular Recognition

Molecular Tweezer and Clip in Aqueous Solution The study presents the unexpected self-assembly of water-soluble naphthalene tweezer and anthracene clip in aqueous solution. The self-assembled dimers exhibit highly ordered intertwined structures, with the formation of extremely stable host-guest complexes. This self-assembly in aqueous solution is enthalpy driven, showcasing the nonclassical hydrophobic effect (Klärner et al., 2006).

Kinetic Studies and Chemical Reactions

Kinetic Studies on Diels–Alder Adducts The acid-induced rearrangement of 4a-derivatives of tetrahydro-1,4-naphthoquinones was examined, highlighting the role of intermediates in the formation of benzofuran from the adducts. The study discusses the influence of solvent composition, temperature, and substituent nature on the reactions, providing a schematic representation of the processes involved (Santos, Robert, & Valderrama, 1993).

Structural and Physicochemical Studies

Structural Studies of Disubstituted Naphthalenes This research involves the crystal structure analyses of disubstituted naphthalenes, exploring the characteristic distortion patterns influenced by nucleophilic and electrophilic centres. The study interprets these patterns as expressions of incipient nucleophilic addition to a carbonyl group (Schweizer, Procter, Kaftory, & Dunitz, 1978).

Hetero Duplexes Formation in Aqueous Solution The study demonstrates the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units in aqueous solution. This represents a novel approach for designing assemblies and emphasizes the importance of complementary aromatic units in driving discrete self-assembly (Gabriel & Iverson, 2002).

properties

IUPAC Name

(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTFVDVHOJMAJY-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1=CC(=O)CC2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.